molecular formula C20H20N2O2 B2991295 (E)-3-(dimethylamino)-2-[4-(4-ethylphenoxy)benzoyl]-2-propenenitrile CAS No. 866152-30-9

(E)-3-(dimethylamino)-2-[4-(4-ethylphenoxy)benzoyl]-2-propenenitrile

Cat. No.: B2991295
CAS No.: 866152-30-9
M. Wt: 320.392
InChI Key: ORYFTHBLMAMNJS-SAPNQHFASA-N
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Description

(E)-3-(dimethylamino)-2-[4-(4-ethylphenoxy)benzoyl]-2-propenenitrile is a nitrile-containing α,β-unsaturated carbonyl compound featuring a dimethylamino group at the β-position and a 4-(4-ethylphenoxy)benzoyl moiety at the α-position.

Properties

IUPAC Name

(E)-3-(dimethylamino)-2-[4-(4-ethylphenoxy)benzoyl]prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O2/c1-4-15-5-9-18(10-6-15)24-19-11-7-16(8-12-19)20(23)17(13-21)14-22(2)3/h5-12,14H,4H2,1-3H3/b17-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORYFTHBLMAMNJS-SAPNQHFASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)OC2=CC=C(C=C2)C(=O)C(=CN(C)C)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=CC=C(C=C1)OC2=CC=C(C=C2)C(=O)/C(=C/N(C)C)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-3-(dimethylamino)-2-[4-(4-ethylphenoxy)benzoyl]-2-propenenitrile, also known as a derivative of propenenitrile, has garnered attention in pharmacological research due to its potential biological activities. This compound features a dimethylamino group and an ethylphenoxy moiety, which may contribute to its interaction with biological systems.

Chemical Structure

The chemical structure of this compound is critical for understanding its biological activity. The compound can be represented as follows:

C20H20N2O2\text{C}_{20}\text{H}_{20}\text{N}_{2}\text{O}_{2}

This structure indicates the presence of functional groups that could influence its reactivity and interaction with biological targets.

Biological Activity Overview

Research into the biological activity of this compound suggests several potential mechanisms of action:

  • Anticancer Properties : Preliminary studies indicate that this compound may exhibit cytotoxic effects against various cancer cell lines. The compound's ability to induce apoptosis in cancer cells has been documented, suggesting it may play a role in cancer therapy.
  • Antimicrobial Activity : There are indications that this compound possesses antimicrobial properties, potentially effective against certain bacterial strains. This activity could be attributed to its structural components, which may disrupt bacterial cell membranes.
  • Enzyme Inhibition : The compound has shown promise as an inhibitor of specific enzymes involved in metabolic pathways. This inhibition could lead to altered metabolic processes within cells, providing therapeutic benefits in metabolic disorders.

Case Study 1: Anticancer Activity

A study conducted on the effects of this compound on human breast cancer cells demonstrated significant cytotoxicity. The compound was found to induce cell cycle arrest and apoptosis through the activation of caspase pathways.

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)15Apoptosis via caspase activation
HeLa (Cervical)20Cell cycle arrest

Case Study 2: Antimicrobial Efficacy

Research examining the antimicrobial properties revealed that the compound exhibited inhibitory effects against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64

This suggests that the compound could be a candidate for further development as an antimicrobial agent.

The mechanisms through which this compound exerts its biological effects include:

  • Cell Membrane Disruption : The ethylphenoxy group may interact with lipid bilayers, leading to increased permeability and eventual cell lysis.
  • Enzyme Interaction : The dimethylamino group can engage in hydrogen bonding with enzyme active sites, inhibiting their function and altering metabolic pathways.
  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that this compound may induce oxidative stress within cells, contributing to its anticancer effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural features can be compared to analogous molecules in terms of substituent effects, functional groups, and reported applications. Below is a detailed analysis:

Functional Group Comparisons

  • Nitrile vs. Thioate/Carboxylate :
    The nitrile group in the target compound differs from the thioate (C=S) and carboxylate (C=O) groups in 5a and 5b (–4) . Nitriles are less polar but more chemically stable under physiological conditions, which may influence pharmacokinetics.

  • α,β-Unsaturated Carbonyl Systems: The propenenitrile motif resembles the α,β-unsaturated ketone in ’s Claisen–Schmidt condensation product . Such systems are known for Michael acceptor reactivity, enabling interactions with nucleophilic residues in enzymes.

Data Table: Structural and Functional Comparison

Compound Name & Reference Key Structural Features Molecular Formula Reported Activity/Notes
(E)-3-(dimethylamino)-2-[4-(4-ethylphenoxy)benzoyl]-2-propenenitrile 4-Ethylphenoxy, dimethylamino, nitrile C₂₁H₂₁N₃O₂ Hypothesized lipophilicity and stability due to ethylphenoxy/nitrile groups.
5a (–4) 4-Fluorophenyl, sulfanylphenyl, diazenyl C₃₁H₂₇N₄O₂FS₂ Tyrosinase inhibitor (IC₅₀ = 1.2 µM); fluorophenyl enhances polarity.
Droloxifene () Dimethylaminoethoxy, phenol C₂₈H₃₁NO₃ Estrogen receptor modulator; clinical use in breast cancer.
(2E)-3-[4-({6-[(4-methoxyphenyl)amino]-7H-purin-2-yl}amino)phenyl]prop-2-enenitrile () Methoxyphenyl, purine-amino C₂₃H₂₁N₇O Unspecified activity; purine moiety may enable nucleotide analog behavior.

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